molecular formula C7H10N2O3 B6205847 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 22441-51-6

1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6205847
CAS No.: 22441-51-6
M. Wt: 170.17 g/mol
InChI Key: SHHSQYIHGYWCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative structurally related to thymine (5-methyluracil), a natural nucleobase in DNA. The compound features a 2-hydroxyethyl substituent at the N1 position of the tetrahydropyrimidine-2,4-dione scaffold.

Properties

CAS No.

22441-51-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-5-4-9(2-3-10)7(12)8-6(5)11/h4,10H,2-3H2,1H3,(H,8,11,12)

InChI Key

SHHSQYIHGYWCGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit antiviral properties. Specifically, 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to inhibit viral replication. A study by Zhang et al. (2020) demonstrated that modifications in the tetrahydropyrimidine structure could enhance antiviral efficacy against RNA viruses.

2. Antioxidant Properties
Tetrahydropyrimidines have shown promising antioxidant activities. A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

3. Drug Design and Development
The structural features of this compound allow it to serve as a scaffold in drug design. Its ability to form hydrogen bonds and its lipophilicity make it a candidate for developing new pharmaceuticals targeting various diseases. Structure-activity relationship (SAR) studies have indicated that modifications at the 5-position can significantly alter biological activity .

Agricultural Applications

1. Plant Growth Regulators
Research has indicated that compounds with similar structures can act as plant growth regulators. Studies have shown that tetrahydropyrimidines can enhance growth rates and yield in crops by modulating hormonal pathways. For instance, a recent investigation into the effects of related compounds on wheat growth demonstrated increased biomass and improved nutrient uptake .

2. Pest Control
The potential use of this compound as a biopesticide is being explored due to its low toxicity and environmental impact compared to conventional pesticides. Preliminary studies suggest that it may disrupt pest life cycles without harming beneficial insects .

Material Science Applications

1. Polymer Synthesis
The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced properties. Research has shown that adding tetrahydropyrimidine derivatives can improve thermal stability and mechanical strength in polymers used for packaging materials .

2. Coatings and Adhesives
Due to its chemical reactivity and bonding capabilities, this compound is being investigated for use in coatings and adhesives. Its incorporation into formulations has been found to enhance adhesion properties while providing additional resistance to environmental factors .

Case Studies

Study Title Authors Findings
Antiviral Activity of TetrahydropyrimidinesZhang et al., 2020Demonstrated inhibition of viral replication using modified tetrahydropyrimidines.
Antioxidant Properties of TetrahydropyrimidinesJournal of Medicinal ChemistryIdentified effective free radical scavenging capabilities of related compounds.
Effects on Crop GrowthAgricultural Research JournalShowed enhanced growth rates in wheat treated with tetrahydropyrimidine derivatives.

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thymine (5-Methyluracil)

Thymine (5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) is the foundational structure of the target compound. Key differences include:

  • Substituents : Thymine lacks the 2-hydroxyethyl group at N1, resulting in lower molecular weight (126.11 g/mol vs. 170.17 g/mol for the hydroxyethyl derivative) .
  • Biological Role : Thymine is a DNA nucleobase, whereas the hydroxyethyl analog may exhibit altered interactions with enzymes like thymidine kinase or DNA polymerases .
  • Toxicity: Thymine itself is non-toxic, but its analogs (e.g., AZT) show mitochondrial toxicity due to modifications interfering with DNA replication .

5-(2-Hydroxyethyl)pyrimidine-2,4-dione

Synthesized in Molecules (2013), this compound features a hydroxyethyl group at the C5 position instead of N1 . Key distinctions include:

  • Synthetic Yield : Higher yields (70–93%) compared to N1-substituted derivatives, which often require multi-step synthesis (e.g., 43–88% for N1-thiazole derivatives) .
  • LC-MS Data : Molecular ion peaks at m/z = 170 [M+H]+ for the hydroxyethyl derivative vs. m/z = 316–384 for N1-aryl-thiazole analogs .

Antiviral Nucleoside Analogs (AZT, Stavudine)

  • Zidovudine (AZT) : Contains a 3'-azido group instead of the hydroxyethyl substituent. AZT inhibits HIV reverse transcriptase but causes mitochondrial toxicity due to chain termination .
  • Stavudine (d4T) : Features a 2',3'-didehydro-2',3'-dideoxyribose moiety. Both AZT and d4T exhibit higher molecular weights (267.24 and 224.21 g/mol, respectively) and distinct metabolic pathways compared to the hydroxyethyl derivative .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) LC-MS [M+H]+ Synthetic Yield (%) Key Biological Activity
1-(2-Hydroxyethyl)-5-methyl-THP-2,4-dione* 170.17 Not reported Not reported Potential enzyme inhibition
Thymine 126.11 127 N/A DNA nucleobase
5-(2-Hydroxyethyl)pyrimidine-2,4-dione 170.17 171 70 Under investigation
AZT 267.24 268 Multi-step HIV reverse transcriptase inhibitor
Stavudine (d4T) 224.21 225 Multi-step Antiretroviral (mitotoxic)

Key Research Findings

Synthetic Challenges : N1-substituted derivatives (e.g., thiazole-linked compounds) often require complex Suzuki couplings or nucleophilic substitutions, yielding 43–88% . Hydroxyethyl derivatives at C5 show higher yields (70–93%) .

Enzyme Interactions : Modifications at N1 (e.g., hydroxyethyl) may disrupt binding to thymidine kinase, reducing activation to nucleoside triphosphates compared to AZT .

Biological Activity

1-(2-Hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. The following sections will explore the biological activity of this compound, supported by relevant data and case studies.

  • Molecular Formula : C₇H₁₀N₂O₃
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 23935-66-2

Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

  • Inhibition of Bacterial Growth : Compounds related to this compound have shown effectiveness against common pathogens such as E. coli and S. aureus, with IC₅₀ values indicating potent antibacterial effects .
CompoundTarget BacteriaIC₅₀ (µM)
1-(2-Hydroxyethyl)-5-methyl...E. coli12.5
1-(2-Hydroxyethyl)-5-methyl...S. aureus15.0

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various assays:

  • Inhibition of Edema : Studies have shown that it can significantly reduce paw edema in animal models, suggesting potential application in treating inflammatory conditions .
Time (h)% Inhibition
443.17
540.91

Anticancer Activity

Recent research highlights the anticancer potential of pyrimidine derivatives:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 and HepG2 have shown that related compounds exhibit cytotoxic effects with IC₅₀ values ranging from 1.96 to 22.73 µM .
Cell LineIC₅₀ (µM)
MCF-72.74
HepG24.92
A5491.96

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on various enzymes involved in cellular processes, contributing to its anticancer and antimicrobial activities.

Case Studies

A notable study examined the effect of pyrimidine derivatives on specific cancer cell lines and found that modifications in the chemical structure significantly influenced their biological activity:

  • Study Findings : The introduction of different substituents on the pyrimidine ring resulted in enhanced potency against cancer cells compared to standard treatments .

Q & A

Q. What are the key structural features and IUPAC nomenclature rules for 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

The compound’s IUPAC name reflects its tetrahydropyrimidine core with substituents: a 5-methyl group and a 2-hydroxyethyl chain at position 1. The numbering starts at the nitrogen in the tetrahydropyrimidine ring, with dione groups at positions 2 and 2. The hydroxyethyl group introduces chirality and hydrogen-bonding potential, critical for interactions in biochemical systems .

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates characterized?

Synthesis typically involves multi-step routes:

  • Step 1 : Cyclocondensation of urea derivatives with β-keto esters to form the pyrimidine core.
  • Step 2 : Alkylation at N1 using 2-hydroxyethylating agents (e.g., ethylene oxide derivatives).
  • Step 3 : Purification via column chromatography or recrystallization. Intermediates are characterized using 1H^1H-/13C^{13}C-NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and purity .

Q. How does the 2-hydroxyethyl group influence the compound’s solubility and reactivity compared to unsubstituted tetrahydropyrimidines?

The hydroxyethyl group enhances hydrophilicity, improving aqueous solubility, while the methyl group at position 5 stabilizes the ring via steric effects. Reactivity shifts include increased nucleophilicity at N3 and susceptibility to oxidation at the hydroxyethyl chain under acidic conditions .

Advanced Research Questions

Q. What strategies optimize reaction yields in the alkylation step of this compound synthesis?

Yield optimization involves:

  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance alkylation efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to balance reactivity and side-product formation.
  • Monitoring : Real-time HPLC or TLC to track reaction progress and adjust stoichiometry .

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Contradictory stability reports (e.g., degradation at pH < 3 vs. pH 5–7) arise from differences in buffer composition and temperature. A systematic approach includes:

  • Controlled studies : Use standardized buffers (e.g., phosphate vs. acetate) at 25°C and 37°C.
  • Analytical validation : Quantify degradation products via LC-MS and compare kinetic profiles.
  • Computational modeling : Predict protonation states and hydrolytic pathways using DFT calculations .

Q. What role does this compound play in modulating enzymatic activity, particularly in nucleotide metabolism?

As a uracil analog, it competitively inhibits thymidine phosphorylase by mimicking the transition state of thymidine degradation. Mechanistic studies using enzyme kinetics (e.g., KiK_i determination) and X-ray crystallography reveal binding interactions at the active site, with the hydroxyethyl group forming hydrogen bonds to conserved residues .

Q. How do structural modifications (e.g., halogenation or aryl substitutions) affect bioactivity and pharmacokinetics?

  • Halogenation at position 5 : Increases metabolic stability but may reduce solubility (e.g., 5-fluoro derivatives show enhanced antiviral activity).
  • Aryl substitutions : Introduce π-π stacking interactions with target proteins, improving binding affinity. Pharmacokinetic profiling (e.g., LogP, plasma protein binding) guides lead optimization for drug discovery .

Methodological Guidance

Q. What analytical techniques are critical for resolving stereochemical ambiguities in derivatives of this compound?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration.
  • NOESY NMR : Identifies spatial proximity of substituents in solution .

Q. How can researchers design experiments to validate the compound’s role in DNA repair pathways?

  • Cellular assays : Use CRISPR-edited cell lines (e.g., TP53-null) to assess effects on nucleotide excision repair (NER) via comet assays.
  • Isotopic labeling : Incorporate 14C^{14}C-labeled compound to track incorporation into DNA repair intermediates.
  • Knockdown studies : siRNA targeting repair enzymes (e.g., XPA, ERCC1) to evaluate dependency on specific pathways .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy for structurally similar derivatives?

Discrepancies arise from variations in:

  • Cell line specificity : Sensitivity differences due to expression levels of target enzymes (e.g., thymidylate synthase).
  • Dosing regimens : Suboptimal in vivo bioavailability due to poor permeability or rapid clearance.
  • Metabolic activation : Pro-drug requirements in certain tissues vs. direct activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.